molecular formula C13H21N3O B6025973 1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylpiperidine

1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylpiperidine

Cat. No. B6025973
M. Wt: 235.33 g/mol
InChI Key: OLVBYLADBYXZPU-UHFFFAOYSA-N
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Description

1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylpiperidine, also known as CPMEP, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. CPMEP belongs to the class of compounds known as positive allosteric modulators (PAMs), which enhance the activity of specific receptors in the brain.

Mechanism of Action

1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylpiperidine acts as a positive allosteric modulator of the α7-nAChR, which enhances the activity of the receptor. The α7-nAChR is a ligand-gated ion channel that is activated by the neurotransmitter acetylcholine. This compound binds to a specific site on the receptor, known as the allosteric site, which enhances the activity of the receptor by increasing the sensitivity to acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to improve attention and working memory in animal models of ADHD. This compound has been found to increase the release of certain neurotransmitters, such as dopamine and acetylcholine, which are involved in various brain functions.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylpiperidine in lab experiments is its specificity for the α7-nAChR, which allows for the investigation of the role of this receptor in various brain functions. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

Future research on 1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylpiperidine could focus on its potential use in the treatment of other neurological disorders, such as Parkinson's disease and depression. Additionally, further investigation into the mechanism of action of this compound could provide insights into the role of the α7-nAChR in various brain functions. Finally, the development of more water-soluble analogs of this compound could improve its efficacy and ease of administration in vivo.

Synthesis Methods

1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylpiperidine is synthesized through a multistep process that involves the reaction of several chemical reagents. The synthesis starts with the reaction of 3-(cyclopropylmethyl)-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-methylpiperidine in the presence of triethylamine to form the desired product, this compound. The final product is purified using column chromatography to obtain a pure compound.

Scientific Research Applications

1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylpiperidine has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to enhance the activity of the α7-nicotinic acetylcholine receptor (α7-nAChR), which is involved in various brain functions such as learning, memory, and attention. This compound has been investigated for its potential use in the treatment of Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).

properties

IUPAC Name

3-(cyclopropylmethyl)-5-[(3-methylpiperidin-1-yl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-10-3-2-6-16(8-10)9-13-14-12(15-17-13)7-11-4-5-11/h10-11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLVBYLADBYXZPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=NC(=NO2)CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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